molecular formula C17H27NO4 B472775 N-(butan-2-yl)-3,4,5-triethoxybenzamide CAS No. 349114-98-3

N-(butan-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B472775
CAS No.: 349114-98-3
M. Wt: 309.4g/mol
InChI Key: IYXYXRLHXPTLFG-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3,4,5-triethoxybenzamide is a benzamide derivative featuring a branched alkyl chain (butan-2-yl) attached to the amide nitrogen and triethoxy substituents on the benzoyl ring. The 3,4,5-triethoxy motif is shared with compounds like SANT-2, suggesting possible roles in modulating biological pathways or serving as intermediates in organic synthesis . The butan-2-yl group may enhance lipophilicity compared to aromatic substituents, influencing solubility and metabolic stability.

Properties

CAS No.

349114-98-3

Molecular Formula

C17H27NO4

Molecular Weight

309.4g/mol

IUPAC Name

N-butan-2-yl-3,4,5-triethoxybenzamide

InChI

InChI=1S/C17H27NO4/c1-6-12(5)18-17(19)13-10-14(20-7-2)16(22-9-4)15(11-13)21-8-3/h10-12H,6-9H2,1-5H3,(H,18,19)

InChI Key

IYXYXRLHXPTLFG-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The amide nitrogen substituent ranges from alkyl (butan-2-yl) to aromatic (e.g., benzimidazole, anthracenyl) groups. Alkyl chains like butan-2-yl may improve membrane permeability compared to bulky aromatic groups.
  • Synthesis : Amide bond formation via acyl chlorides is common (e.g., and SANT-2). Crystallographic methods () are critical for confirming planar aromatic systems.

Physicochemical Properties

  • Lipophilicity : Ethoxy groups (logP ~1.5–2.0 per substituent) increase hydrophobicity compared to methoxy (logP ~0.7–1.0). The butan-2-yl group (logP ~1.4) further enhances lipophilicity, favoring blood-brain barrier penetration.
  • Solubility : Triethoxy derivatives may require formulation aids (e.g., DMSO) for in vitro studies, whereas hydroxy-containing analogs () exhibit better aqueous solubility.

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